molecular formula C34H26N4 B15205972 5,15-Di-p-tolylporphyrin

5,15-Di-p-tolylporphyrin

Cat. No.: B15205972
M. Wt: 490.6 g/mol
InChI Key: MTFSTODEQAFUJT-UHFFFAOYSA-N
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Description

5,15-Di-p-tolylporphyrin is a synthetic porphyrin compound characterized by the presence of two p-tolyl groups at the 5 and 15 positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological systems, including hemoglobin and chlorophyll. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,15-Di-p-tolylporphyrin typically involves the condensation of pyrrole with p-tolualdehyde under acidic conditions. One common method is the Adler method, which uses acetic acid as the solvent and catalyst. The reaction mixture is heated to reflux, and the resulting porphyrin is purified by column chromatography and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of ionic liquids as solvents. These methods offer advantages like higher yields and shorter reaction times compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

5,15-Di-p-tolylporphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin dications.

    Reduction: Reduction reactions can yield metalloporphyrins when metal ions are introduced.

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,15-Di-p-tolylporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,15-Di-p-tolylporphyrin in photodynamic therapy involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can induce cell death in targeted cancer cells. The compound’s ability to generate ROS is attributed to its unique electronic structure, which allows for efficient energy transfer upon light absorption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,15-Di-p-tolylporphyrin is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in the development of sensors and catalysts .

Properties

Molecular Formula

C34H26N4

Molecular Weight

490.6 g/mol

IUPAC Name

5,15-bis(4-methylphenyl)-21,22-dihydroporphyrin

InChI

InChI=1S/C34H26N4/c1-21-3-7-23(8-4-21)33-29-15-11-25(35-29)19-27-13-17-31(37-27)34(24-9-5-22(2)6-10-24)32-18-14-28(38-32)20-26-12-16-30(33)36-26/h3-20,35-36H,1-2H3

InChI Key

MTFSTODEQAFUJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC(=CC4=NC(=C(C5=NC(=CC6=CC=C2N6)C=C5)C7=CC=C(C=C7)C)C=C4)N3

Origin of Product

United States

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